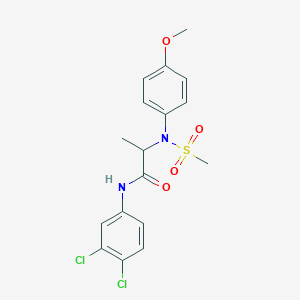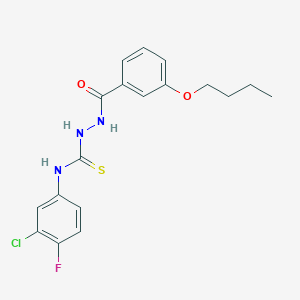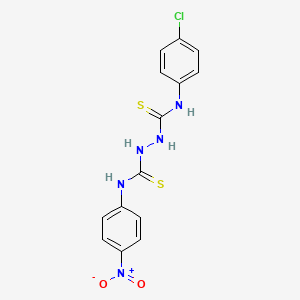![molecular formula C16H17ClN2O4S B4117498 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide](/img/structure/B4117498.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide
説明
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide, also known as CPAA, is a chemical compound that has been widely studied for its potential use in scientific research. CPAA is a sulfonylurea derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用機序
The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has also been shown to reduce inflammation by inhibiting the production of various inflammatory mediators. In addition, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
実験室実験の利点と制限
One of the main advantages of using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide in laboratory experiments is its wide range of potential applications. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to have various biochemical and physiological effects, making it a promising compound for use in various research fields. In addition, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide is relatively easy to synthesize and has a high yield, making it a cost-effective compound for use in laboratory experiments.
One of the limitations of using N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide in laboratory experiments is its potential toxicity. N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments. In addition, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide. One area of research is the development of new derivatives of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide, which could lead to the development of new therapeutic targets. In addition, further studies are needed to determine the optimal dosage and administration of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide for various applications.
科学的研究の応用
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and diabetes treatment. In cancer research, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroprotection, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In diabetes treatment, N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide has been shown to increase insulin secretion and improve glucose tolerance.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11(16(20)18-13-4-3-5-14(10-13)23-2)19-24(21,22)15-8-6-12(17)7-9-15/h3-11,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLSWZAAVYYDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(3-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4117432.png)
![N-1-adamantyl-2-[(cyclohexylamino)carbonothioyl]hydrazinecarboxamide](/img/structure/B4117434.png)
![N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4117443.png)

![N-(2,3-dichlorophenyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4117461.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B4117472.png)
![N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4117486.png)
![N-(4-bromophenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4117491.png)
![methyl 4-chloro-3-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4117493.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117510.png)

![ethyl 2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117522.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)